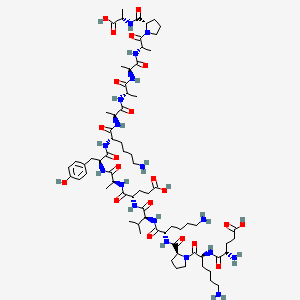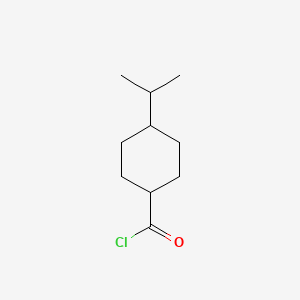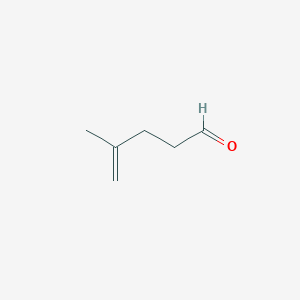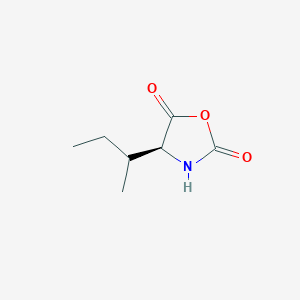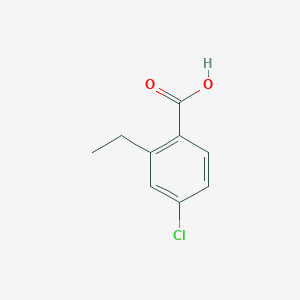
4-Chloro-2-ethylbenzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-ethylbenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
4-Chloro-2-ethylbenzoic acid is a powder at room temperature . It has a melting point of 100-101 degrees Celsius .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis : 4-Chloro-2-ethylbenzoic acid has been explored as a building block in heterocyclic oriented synthesis (HOS), leading to the creation of various condensed nitrogenous cycles. These compounds have significant importance in current drug discovery (Křupková et al., 2013).
Crystal Engineering : It is used in crystal engineering, particularly in the synthesis of molecular salts with pyridyl and benzoic acid derivatives. The study of these salts contributes to understanding the role of halogen bonds in crystal structures (Oruganti et al., 2017).
Lanthanide Complexes : Research has also focused on synthesizing new lanthanide complexes using 4-ethylbenzoic acid. These complexes are characterized for their luminescence and thermal decomposition mechanisms, contributing to the field of material science (Huo et al., 2016).
Photodecomposition Studies : Studies on the photodecomposition of chlorobenzoic acids, including 4-Chloro-2-ethylbenzoic acid, have provided insights into environmental chemistry, especially in understanding how these compounds degrade under ultraviolet irradiation (Crosby & Leitis, 1969).
Thermal Properties and Crystal Structures : Research on lanthanide complexes with 4-ethylbenzoic acid has provided insights into their crystal structures and luminescent and thermal properties. These findings have applications in material science and chemical engineering (Ye et al., 2010).
Solubility Studies : The solubility of chlorobenzoic acid derivatives in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This research is crucial in chemical engineering for understanding solute-solvent interactions (Stovall et al., 2005).
Environmental Biodegradation : The catabolic pathways for alkylbenzoates, including 4-ethylbenzoic acid, have been genetically manipulated to enhance biodegradation. This research is significant in environmental biotechnology for the removal of toxic compounds (Ramos et al., 1987).
- been investigated to understand their solid-state behavior. This research contributes to pharmaceuticals and material science, particularly in drug formulation and the design of functional materials (Barsky et al., 2008).
Safety and Hazards
Safety information for 4-Chloro-2-ethylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4-chloro-2-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBBSKHKUSUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethylbenzoic acid | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)
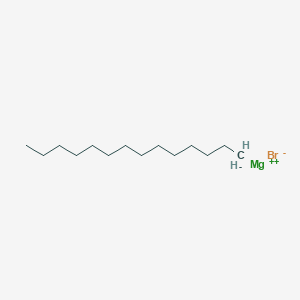
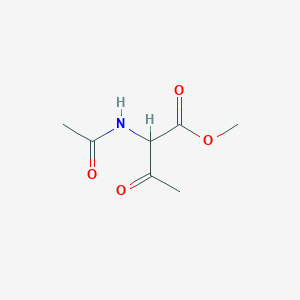
![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)
![N-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-2-[(2r,4r)-4-Phenoxypyrrolidin-2-Yl]ethyl}-3-{[(2r)-2-(Methoxymethyl)pyrrolidin-1-Yl]carbonyl}-5-Methylbenzamide](/img/structure/B1640692.png)


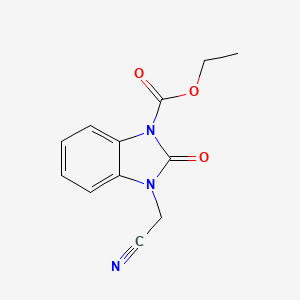
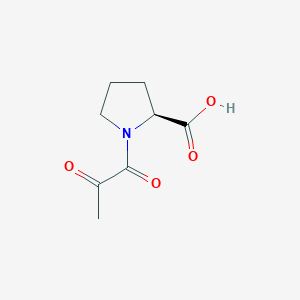
![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
